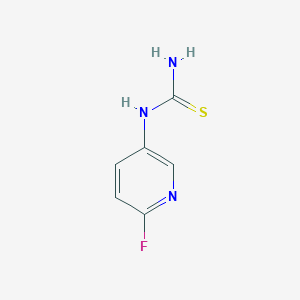
2-(1-Benzylpyrrolidin-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzylpyrrolidin-2-yl)acetonitrile is a chemical compound that has garnered attention due to its diverse applications in various scientific fields. It is characterized by a pyrrolidine ring substituted with a benzyl group and an acetonitrile group. This compound is known for its potential implications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzylpyrrolidin-2-yl)acetonitrile typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, followed by the introduction of the acetonitrile group. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran or dichloromethane.
Base: Sodium hydride or potassium carbonate.
Temperature: Reflux conditions or room temperature depending on the specific reaction step.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Benzylpyrrolidin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines.
Applications De Recherche Scientifique
2-(1-Benzylpyrrolidin-2-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of 2-(1-Benzylpyrrolidin-2-yl)acetonitrile involves its interaction with specific molecular targets. The benzyl group and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- 2-(1-Benzylpyrrolidin-3-yl)acetonitrile
- 2-(1-Methylpyrrolidin-2-yl)acetonitrile
- 2-(1-Phenylpyrrolidin-2-yl)acetonitrile
Comparison: 2-(1-Benzylpyrrolidin-2-yl)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and chemical reactivity, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
2-(1-benzylpyrrolidin-2-yl)acetonitrile |
InChI |
InChI=1S/C13H16N2/c14-9-8-13-7-4-10-15(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-8,10-11H2 |
Clé InChI |
FSNSUSQYNLCLRF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)CC2=CC=CC=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




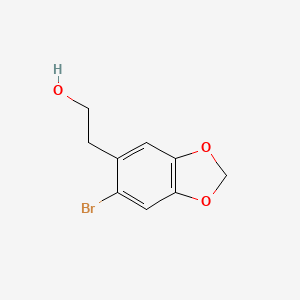
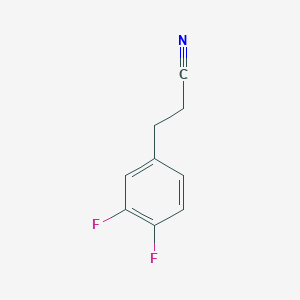
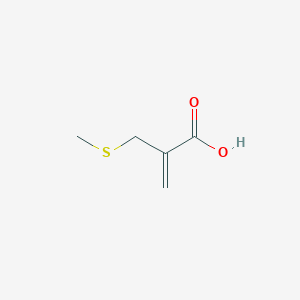
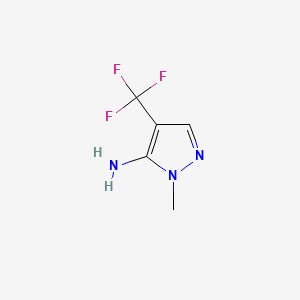

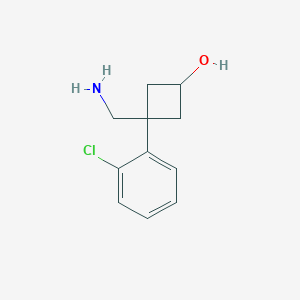
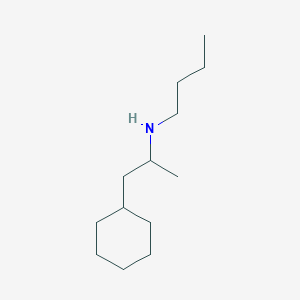

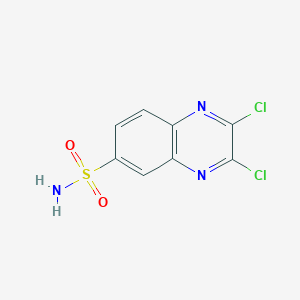

![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
